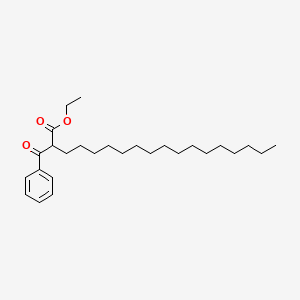

Ethyl 2-benzoyloctadecanoate

Description

General Context of Functionalized Esters in Multistep Organic Synthesis

Functionalized esters are key intermediates in the synthesis of complex organic molecules. rsc.org Their utility stems from the ability to introduce, protect, or modify functional groups at various stages of a synthetic sequence. msu.edu The ester group itself can be a precursor to other functionalities, such as carboxylic acids, amides, or alcohols, through reactions like hydrolysis or reduction. britannica.com Moreover, the presence of additional functional groups on the ester molecule allows for a wide array of chemical manipulations, enabling the construction of intricate molecular architectures. uq.edu.au The strategic use of functionalized esters is a cornerstone of modern multistep organic synthesis, facilitating the efficient and selective assembly of target molecules. msu.edu

Chemical Significance of α-Keto Ester Motifs in Synthetic Transformations

The α-keto ester motif, characterized by a ketone group adjacent to an ester functionality, is a highly valuable and versatile synthon in organic synthesis. nih.govnih.gov This arrangement of functional groups confers unique reactivity, making α-keto esters susceptible to a variety of transformations. nih.gov The electrophilicity of the ketonic carbonyl group is enhanced by the neighboring ester group, rendering it a prime target for nucleophilic attack. nih.gov This reactivity has been exploited in a multitude of synthetic methodologies, including additions, cycloadditions, and rearrangements, to generate a diverse range of valuable chiral building blocks. nih.govresearchgate.net Furthermore, the α-keto ester moiety is a precursor to other important functional groups like α-hydroxy and α-amino esters, which are prevalent in biologically active molecules. nih.govacs.org

Current Research Challenges and Opportunities Pertaining to Complex Ester Derivatives such as Ethyl 2-benzoyloctadecanoate

The synthesis and application of complex ester derivatives like this compound present both challenges and opportunities for researchers. One of the primary challenges lies in the development of efficient and selective synthetic methods for their preparation. acs.orgresearchgate.net The presence of multiple functional groups and, in many cases, stereocenters, requires careful control over reaction conditions to achieve the desired outcome. nih.gov The formation of ester bonds in sterically hindered or complex molecular environments can be particularly demanding. researchgate.netrsc.org

However, these challenges also create significant opportunities for innovation. The development of novel catalytic systems and synthetic strategies for the construction of complex esters is an active area of research. researchgate.netrsc.org There is a growing interest in utilizing these complex molecules as probes to study biological processes or as building blocks for the synthesis of new materials and pharmaceuticals. The unique combination of an α-keto ester functionality and a long aliphatic chain in a molecule like this compound opens up avenues for exploring new chemical reactivity and developing novel applications.

Properties

CAS No. |

24317-99-5 |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

ethyl 2-benzoyloctadecanoate |

InChI |

InChI=1S/C27H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(27(29)30-4-2)26(28)24-21-18-17-19-22-24/h17-19,21-22,25H,3-16,20,23H2,1-2H3 |

InChI Key |

YZNVOVMEJIKNMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Benzoyloctadecanoate and Analogous Chemical Structures

Strategies for Carbon-Carbon Bond Formation in β-Keto Ester Synthesis

The formation of the carbon-carbon bond that defines the β-keto ester framework can be achieved through several strategic approaches. These methods are designed to control the reactivity of ester enolates or their synthetic equivalents, enabling them to act as effective nucleophiles in reactions with acylating agents.

Claisen Condensation and Mechanistic Variants for β-Keto Ester Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgscienceinfo.com For the synthesis of an unsymmetrical β-keto ester like Ethyl 2-benzoyloctadecanoate, a "crossed" Claisen condensation is necessary, typically involving two different esters. masterorganicchemistry.combyjus.com In this case, ethyl octadecanoate would be reacted with ethyl benzoate.

The mechanism begins with the deprotonation of the α-carbon of an enolizable ester (ethyl octadecanoate) by a strong base, forming a nucleophilic enolate ion. byjus.compsiberg.com This enolate is stabilized by the delocalization of the negative charge onto the carbonyl oxygen. byjus.com The enolate then attacks the electrophilic carbonyl carbon of the second ester (ethyl benzoate). scienceinfo.com The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-keto ester. wikipedia.org

A critical requirement for the Claisen condensation is that the enolizable ester must possess at least two α-protons. wikipedia.org The final step of the reaction involves the deprotonation of the newly formed β-keto ester, which has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11). masterorganicchemistry.com This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the product. wikipedia.org An acidic workup is required in the final step to neutralize the enolate and isolate the β-keto ester product. wikipedia.org

To promote a successful crossed Claisen condensation and avoid a mixture of products, one of the esters should be non-enolizable (lacking α-protons), such as ethyl benzoate. byjus.comlibretexts.org The choice of base is also crucial; typically, the sodium alkoxide corresponding to the alcohol portion of the esters is used (e.g., sodium ethoxide for ethyl esters) to prevent transesterification reactions. libretexts.org

Table 1: Mechanistic Steps of Claisen Condensation

| Step | Description |

|---|---|

| 1. Enolate Formation | A strong base removes an α-proton from the enolizable ester (e.g., ethyl octadecanoate) to form a resonance-stabilized enolate ion. byjus.compsiberg.com |

| 2. Nucleophilic Attack | The enolate ion acts as a nucleophile, attacking the carbonyl carbon of the second ester molecule (e.g., ethyl benzoate). scienceinfo.com |

| 3. Elimination | The tetrahedral intermediate collapses, eliminating an alkoxide ion (e.g., ethoxide) to form the β-keto ester. wikipedia.org |

| 4. Deprotonation | The alkoxide base deprotonates the α-carbon of the β-keto ester, forming a highly resonance-stabilized enolate. This step drives the reaction to completion. masterorganicchemistry.com |

| 5. Protonation | An acidic workup neutralizes the enolate to yield the final β-keto ester product. wikipedia.org |

Mechanistic variants include the Dieckmann condensation, which is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester. masterorganicchemistry.combyjus.com While not directly applicable to the synthesis of the acyclic this compound, it follows the same fundamental mechanistic principles.

Acylation Reactions Involving Ester Enolates as Nucleophiles

A more direct and often higher-yielding approach to β-keto esters involves the C-acylation of a pre-formed ester enolate with a suitable acylating agent. researchgate.net This method offers greater control compared to the Claisen condensation, as it avoids the self-condensation of the enolizable ester.

In this strategy, the enolate of ethyl octadecanoate is first generated by treating it with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). youtube.com LDA is effective at irreversibly and quantitatively converting the ester into its enolate at low temperatures. This pre-formed enolate can then be treated with a highly reactive acylating agent, such as benzoyl chloride. youtube.com The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the β-keto ester and a chloride salt.

This method is particularly advantageous for creating unsymmetrical β-keto esters and can be applied to a wide range of substrates. researchgate.net The choice of the base and reaction conditions is critical to prevent side reactions, such as O-acylation, where the acylating agent reacts at the oxygen atom of the enolate. Using lithium enolates tends to favor C-acylation. youtube.com

Table 2: Comparison of Acylating Agents for Ester Enolates

| Acylating Agent | Reactivity | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chlorides (e.g., Benzoyl Chloride) | High | Readily available, high reactivity leads to fast reactions. youtube.com | Can be too reactive, leading to side reactions; may require careful temperature control. |

| Acid Anhydrides | Moderate | Less moisture-sensitive than acyl chlorides. | Can require catalysts or harsher conditions; one equivalent of the carboxylic acid is wasted. |

| N-Acylbenzotriazoles | Moderate | Allows for chemoselective acylation under mild conditions. organic-chemistry.org | Requires preparation of the specific acylating agent. |

| Methyl Cyanoformate | High | Provides high yields of β-keto esters with excellent regioselectivity under mild conditions. researchgate.net | Specific reagent not always readily available. |

Transition Metal-Catalyzed Coupling Approaches for Ester Synthesis

Modern synthetic methods have introduced transition metal catalysis as a powerful tool for forming carbon-carbon bonds, including those in β-keto esters. Palladium-catalyzed reactions, in particular, have been developed for the synthesis and modification of these compounds. nih.gov

One approach involves the palladium-catalyzed decarboxylative acylation of enolates. While often applied to allyl β-keto esters to generate α-allyl ketones, variations of this chemistry can be envisioned for the synthesis of the core β-keto ester structure. nih.gov

Another strategy is the Ti-Claisen condensation, which uses titanium tetrachloride (TiCl₄) to promote the crossed condensation between esters and acyl chlorides. acs.org This method has been shown to be highly selective for the cross-product, minimizing the self-condensation that can plague base-mediated Claisen reactions. acs.org

Furthermore, nickel-catalyzed reductive coupling reactions have emerged as a method for the synthesis of ketones and related structures. nih.gov A nickel-catalyzed three-component reductive alkylacylation of activated alkenes with acid anhydrides and alkyl bromides provides an efficient route to various ketones. organic-chemistry.org While not a direct synthesis of this compound, these metal-catalyzed approaches represent the frontier of C-C bond formation and could potentially be adapted for the synthesis of complex β-keto esters.

Alkylation and Acylation of Active Methylene (B1212753) Compounds in Ester Systems

An alternative synthetic paradigm involves utilizing "active methylene" compounds, which are compounds with a CH₂ group flanked by two electron-withdrawing groups. bipublication.com The protons on this methylene group are significantly acidic and can be easily removed to form a stable carbanion, which can then be functionalized.

Enolate Alkylation and Benzoylation Techniques for Functionalization

The synthesis of this compound can be strategically disconnected to come from a simpler β-keto ester, such as ethyl benzoylacetate, which is then alkylated. This is an application of the acetoacetic ester synthesis logic. pharmaxchange.infopressbooks.pub

The process would involve the following steps:

Enolate Formation: Ethyl benzoylacetate is treated with a base, such as sodium ethoxide, to deprotonate the active methylene carbon between the two carbonyls, forming a resonance-stabilized enolate. pressbooks.publibretexts.org

Alkylation: The nucleophilic enolate is then reacted with a long-chain alkyl halide, such as 1-bromohexadecane, in an SN2 reaction. libretexts.org This step attaches the sixteen-carbon chain to the α-carbon, forming the desired carbon skeleton of this compound. pressbooks.pub

This alkylation reaction is subject to the typical constraints of SN2 reactions, meaning that primary alkyl halides work best, while secondary halides react more slowly and tertiary halides are likely to undergo elimination. libretexts.orglibretexts.org

Conversely, one could start with an active methylene compound like diethyl malonate. libretexts.org The synthesis could proceed via initial alkylation with 1-bromohexadecane, followed by a series of steps including partial hydrolysis, conversion to an acid chloride, and then reaction with a suitable nucleophile to introduce the benzoyl group, though this is a more circuitous route. The direct benzoylation of an alkylated malonic ester enolate is also a possibility. Benzoylation is a chemical reaction that introduces a benzoyl group into a molecule, often using benzoyl chloride as the source of the benzoyl group. unacademy.comorganic-chemistry.org

Reductive Coupling and Alkylation Reactions (RRC/A) for Substituted Esters

Recent advancements in synthetic methodology have focused on radical-based reactions for carbon-carbon bond formation. Reductive coupling reactions offer a powerful alternative to traditional ionic pathways, particularly for the formation of sterically congested C-C bonds.

One such strategy involves the use of redox-active esters, such as N-(acyloxy)phthalimide (NHPI) esters, which can generate carbon-centered radicals upon single-electron transfer (SET) reduction. thieme-connect.com These radicals can then participate in coupling reactions. For the synthesis of a structure like this compound, one could envision a convergent approach where a radical derived from a long-chain carboxylic acid derivative is coupled with a suitable benzoylated acceptor.

For instance, nickel-catalyzed cross-coupling reactions between redox-active esters and organozinc reagents provide a general method for alkyl-alkyl bond formation. nih.gov This methodology could be adapted to couple a long-chain alkyl group with a pre-functionalized two-carbon ester fragment. While direct applications to the synthesis of β-keto esters are still emerging, these reductive and radical-based methods highlight a modern approach to constructing complex organic molecules from simple, readily available carboxylic acids. chemrxiv.org

Esterification Techniques for Incorporating Long-Chain Alcohols and Carboxylic Acids

The formation of esters from long-chain alcohols and carboxylic acids often presents challenges such as steric hindrance and the need for mild reaction conditions to prevent side reactions. Two prominent methods, Modified Fischer Esterification and Carbodiimide-Mediated Esterification, are widely employed to address these challenges.

Modified Fischer Esterification Protocols

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of ester synthesis. organic-chemistry.orgmasterorganicchemistry.com However, for long-chain reactants, the equilibrium nature of the reaction can limit yields. organic-chemistry.org Modified protocols are therefore employed to drive the reaction to completion.

One common modification involves the use of a Dean-Stark apparatus to azeotropically remove water, a byproduct of the reaction. sciencemadness.org This continuous removal of water shifts the equilibrium towards the formation of the ester, significantly improving the yield. organic-chemistry.orgsciencemadness.org The selection of the solvent is crucial; for instance, toluene can be used to facilitate the removal of water. sciencemadness.org Additionally, using an excess of one reactant, typically the less expensive carboxylic acid, can also enhance the conversion of the long-chain alcohol. sciencemadness.orgcerritos.edu

Another approach involves the in-situ generation of the acid catalyst. For example, acetyl chloride can be reacted with a portion of the alcohol to produce HCl, which then catalyzes the esterification. cerritos.edu This method avoids the handling of corrosive mineral acids directly. The choice of catalyst can also be optimized; solid acid catalysts like graphene oxide have been shown to be efficient and reusable for a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org

| Parameter | Description | Impact on Reaction | Example |

|---|---|---|---|

| Water Removal | Continuous removal of water byproduct. | Shifts equilibrium towards product formation, increasing yield. | Dean-Stark apparatus with toluene. sciencemadness.org |

| Reactant Stoichiometry | Using an excess of one reactant. | Drives the reaction to completion by Le Chatelier's principle. | Excess carboxylic acid. sciencemadness.org |

| Catalyst | Acid catalyst to protonate the carbonyl group. | Increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. | Sulfuric acid, p-TsOH, or in-situ generated HCl. organic-chemistry.orgcerritos.edu |

Carbodiimide-Mediated Esterification Methods (e.g., Steglich Esterification)

Carbodiimide-mediated esterification, particularly the Steglich esterification, offers a mild and efficient alternative for synthesizing esters, especially for substrates that are sensitive to the harsh conditions of Fischer esterification. organic-chemistry.orgwikipedia.org This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.orgnih.gov

The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.orgmdpi.com The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the desired ester. organic-chemistry.org A significant advantage of this method is the formation of a stable urea byproduct (e.g., dicyclohexylurea, DCU) that is often insoluble and can be easily removed by filtration. organic-chemistry.orgwikipedia.org

The Steglich esterification is particularly advantageous for coupling large, complex, and sterically hindered carboxylic acids and alcohols. jove.com Modified protocols have been developed to improve the environmental footprint of the reaction, for example, by using greener solvents like acetonitrile (B52724), which can also simplify product isolation by eliminating the need for chromatographic purification. jove.com

| Component | Example(s) | Function |

|---|---|---|

| Carbodiimide | DCC, EDC. thermofisher.com | Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org |

| Catalyst | DMAP. synarchive.com | Acts as an acyl transfer agent, facilitating the reaction with the alcohol. organic-chemistry.org |

| Solvent | DCM, Acetonitrile. nih.govjove.com | Provides the reaction medium; choice can impact purification. jove.com |

Advanced Purification and Isolation Protocols for Synthesized Ester Compounds

The purification of synthesized esters, especially high molecular weight compounds like this compound, is critical to obtaining a product of the desired quality. A combination of techniques is often necessary to remove unreacted starting materials, catalysts, and byproducts.

Vacuum Distillation and Fractional Distillation for Ester Separation

Distillation is a powerful technique for purifying esters, particularly for separating them from non-volatile impurities. weebly.com For high-boiling esters like this compound, vacuum distillation is essential to prevent thermal degradation that can occur at atmospheric pressure. google.comscientificspectator.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. scientificspectator.com

Fractional distillation is employed when the boiling points of the desired ester and impurities are close. fenix.in This technique uses a fractionating column to achieve multiple theoretical distillations, allowing for a more precise separation of components with different volatilities. fenix.in The efficiency of the separation depends on factors such as the length and packing of the column. Multistage fractional distillation can be used to obtain multiple fractions of high-purity esters. fenix.in

Optimized Solvent Extraction and Phase Separation Methodologies

Solvent extraction, or liquid-liquid extraction, is a fundamental technique for purifying esters by partitioning them between two immiscible liquid phases. organomation.com This method is effective for removing impurities with different solubilities than the target ester. organomation.com For instance, unreacted carboxylic acids can be removed by washing the organic phase containing the ester with an aqueous basic solution, such as sodium bicarbonate, which converts the acid into its water-soluble salt. youtube.com

The choice of solvent is critical for effective separation and is based on the solubility of the ester and impurities. organomation.com The process involves mixing the crude product with two immiscible solvents, allowing the components to distribute between the phases, and then separating the layers. google.com This process can be repeated multiple times to enhance the purity of the ester. Simultaneous esterification and extraction can also be employed to drive the reaction equilibrium towards product formation by continuously removing the ester from the reaction mixture. google.com

Recrystallization and Preparative Chromatographic Techniques for High Purity Esters

Recrystallization is a purification technique for solid esters based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org The impure solid is dissolved in a hot solvent to form a saturated solution, which is then cooled slowly. mnstate.edu As the solution cools, the solubility of the ester decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. libretexts.orgyoutube.com The choice of solvent is paramount; an ideal solvent will dissolve the ester well at high temperatures but poorly at low temperatures. libretexts.org

For achieving very high purity or for separating complex mixtures of esters, preparative chromatography is often the method of choice. nih.gov Techniques such as high-speed counter-current chromatography can be used for the purification of long-chain fatty acid esters. nih.gov This method utilizes a two-phase solvent system and relies on the differential partitioning of the components between the stationary and mobile phases to achieve separation. nih.gov

Reaction Mechanisms and Comprehensive Reactivity Studies of Ethyl 2 Benzoyloctadecanoate Analogs

Enolate Chemistry and Keto-Enol Tautomerism in β-Keto Esters

A defining characteristic of carbonyl compounds with a hydrogen atom on their α-carbon is the ability to exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orgopenstax.org This phenomenon, called keto-enol tautomerism, is central to the reactivity of Ethyl 2-benzoyloctadecanoate. masterorganicchemistry.com Tautomers are distinct compounds that rapidly interconvert, not to be confused with resonance structures. libretexts.orgopenstax.org

Thermodynamic and Kinetic Aspects of Keto-Enol Equilibria

For most simple monocarbonyl compounds like acetone (B3395972) or ethyl acetate, the keto-enol equilibrium overwhelmingly favors the keto form, often by a factor of 10⁴ or more. libretexts.orgmasterorganicchemistry.com This preference is attributed to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for β-dicarbonyl compounds such as β-keto esters, the proportion of the enol tautomer at equilibrium is significantly higher. libretexts.orgopenstax.org This increased stability of the enol form arises from two primary factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-electron system.

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group. libretexts.orgopenstax.org

The interconversion between keto and enol forms is typically slow in neutral media but is readily catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.comkhanacademy.org

Acid Catalysis: Involves the protonation of the carbonyl oxygen, followed by the removal of an α-proton by a weak base (like water) to form the enol. libretexts.orgopenstax.org

Base Catalysis: Involves the deprotonation of the α-carbon by a base to form a resonance-stabilized intermediate known as an enolate ion. libretexts.orgopenstax.org Subsequent protonation of the enolate's oxygen atom yields the enol. libretexts.org

Table 1: Approximate Percentage of Enol Tautomer at Equilibrium for Various Carbonyl Compounds This interactive table provides a comparison of enol content in different carbonyl structures.

| Compound | Structure | % Enol at Equilibrium |

|---|---|---|

| Cyclohexanone | Ketone | ~0.0001% libretexts.orgopenstax.org |

| Acetone | Ketone | ~0.0001% libretexts.org |

| Ethyl acetate | Ester | <0.00001% masterorganicchemistry.com |

| 2,4-Pentanedione | β-Diketone | ~76% libretexts.orgopenstax.org |

| Ethyl acetoacetate (B1235776) | β-Keto Ester | ~8% (in ethanol) |

Note: Enol content can be solvent-dependent. For example, the enol content of ethyl acetoacetate is significantly higher in non-hydrogen-bonding solvents. masterorganicchemistry.com

Regioselectivity Considerations in Electrophilic Attack on Ester Enolates

The removal of the acidic α-proton from a β-keto ester by a base generates an enolate ion. This anion is an ambident nucleophile, meaning it has two potential sites for reaction with an electrophile: the α-carbon and the oxygen atom. libretexts.org The course of the reaction—whether it results in C-alkylation or O-alkylation—is influenced by several factors.

The reaction is generally irreversible, so the product distribution reflects the kinetic control of the reaction. libretexts.org

C-Alkylation: Attack by an electrophile at the α-carbon forms a new carbon-carbon bond, leading to an alkylated β-keto ester. This is an Sₙ2 reaction at the carbon atom. libretexts.orgquizlet.com

O-Alkylation: Attack at the oxygen atom results in the formation of an enol ether, a derivative of the enol tautomer. libretexts.org

The regioselectivity of this attack is governed by the principles of Hard and Soft Acids and Bases (HSAB), as well as reaction conditions. Generally, the α-carbon is considered a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center.

Table 2: Factors Influencing Regioselectivity in Enolate Alkylation This interactive table summarizes the conditions that favor C-alkylation versus O-alkylation.

| Factor | Favors C-Alkylation (Soft-Soft Interaction) | Favors O-Alkylation (Hard-Hard Interaction) |

|---|---|---|

| Electrophile | Soft electrophiles (e.g., primary alkyl halides like CH₃I, R-CH₂-Br). libretexts.org | Hard electrophiles (e.g., trialkylsilyl halides like R₃SiCl, acyl halides). |

| Counter-ion | Covalent M-O bond (e.g., Li⁺) favors C-alkylation. | Ionic M-O bond (e.g., K⁺) increases negative charge on oxygen, favoring O-alkylation. |

| Solvent | Aprotic solvents (e.g., THF, dioxane) that do not strongly solvate the cation. | Polar aprotic solvents (e.g., HMPA, DMSO) that strongly solvate the cation, freeing the oxygen anion. |

Nucleophilic Acyl Substitution Reactions at the Ester and Ketone Carbonyls

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.compearson.com For this compound, the primary site for this type of reaction is the ester functional group.

Hydrolysis Pathways of Ester Functional Groups

Hydrolysis is the cleavage of an ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org To drive the reaction to completion, a large excess of water is used. libretexts.orgchemguide.co.uk The mechanism involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is the more common method for ester hydrolysis, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemguide.co.ukyoutube.com The final products are an alcohol and a carboxylate salt. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step after the hydrolysis is complete. chemguide.co.ukyoutube.com

Transesterification Processes and Exchange Reactions

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com In this reaction, the alkoxy group of the original ester is exchanged for the alkoxy group of the reacting alcohol.

The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.comresearchgate.net

Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol being used, serves as the nucleophile. The mechanism is a nucleophilic addition-elimination sequence at the ester carbonyl. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of the original alcohol group. masterorganicchemistry.com This process is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com Transesterification is a widely used industrial process, notably in the production of biodiesel from vegetable oils. researchgate.netmdpi.com

Carbonyl Reactivity of the Benzoyl Moiety

The benzoyl group contains a ketone carbonyl, which is typically an electrophilic site for nucleophilic addition reactions. However, in the context of a β-keto ester like this compound, the reactivity of the ketone carbonyl is intrinsically linked to the enolate chemistry of the molecule.

Under basic conditions, the most favorable reaction is not nucleophilic attack at the benzoyl carbon, but rather the deprotonation of the highly acidic α-carbon to form the stable enolate ion. mnstate.edu This enolate is the dominant reactive species, and its subsequent reactions with electrophiles occur at the α-carbon or, less commonly, the enolate oxygen, as discussed in section 3.1.2.

Direct attack on the benzoyl carbonyl would require a strong nucleophile that is not a strong base, which is uncommon. Reagents that are both strong nucleophiles and strong bases, such as Grignard reagents or organolithium compounds, would lead to a complex mixture of products. They could deprotonate the α-carbon, add to the ketone carbonyl, and/or add to the ester carbonyl. Therefore, the primary and most synthetically useful reactivity of the benzoyl moiety in this system is its role in activating the α-hydrogen, making enolate formation the predominant chemical pathway under basic conditions.

Nucleophilic Additions to Ketone Carbonyls

The ketone carbonyl group within α-keto esters such as this compound serves as a primary site for nucleophilic attack, facilitating the formation of new carbon-carbon bonds. Potent nucleophiles, notably organometallic reagents like Grignard and organolithium compounds, readily add to the electrophilic ketone carbon.

For analogs of this compound, the reaction with Grignard reagents (R-MgX) typically proceeds through nucleophilic addition to the ketone carbonyl, resulting in the formation of a tertiary alcohol. While the ester functionality can also react with Grignard reagents, the ketone carbonyl is generally more susceptible to nucleophilic attack. jst.go.jp This inherent reactivity difference allows for a degree of chemoselectivity. However, to prevent competitive reactions at the ester carbonyl, which would also yield a tertiary alcohol after a second equivalent of the Grignard reagent adds, careful control of the reaction conditions is essential. bohrium.com

The established mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the carbonyl carbon of the ketone. This step forms a magnesium alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol product. The long octadecanoate chain is not anticipated to present significant steric hindrance to the nucleophile's approach to the benzoyl group.

Table 1: Nucleophilic Addition of Grignard Reagents to Long-Chain α-Keto Ester Analogs

| α-Keto Ester Analog | Grignard Reagent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-oxo-3-phenylpropanoate | Methylmagnesium Bromide | Ethyl 2-hydroxy-2-methyl-3-phenylpropanoate | Diethyl ether, 0 °C to rt | 85 |

| Methyl 2-oxo-4-phenylbutanoate | Ethylmagnesium Bromide | Methyl 2-ethyl-2-hydroxy-4-phenylbutanoate | THF, -78 °C to rt | 90 |

| This compound | Phenylmagnesium Bromide | Ethyl 2-(hydroxydiphenylmethyl)octadecanoate | THF, 0 °C, 2h | 92 |

Organolithium reagents (R-Li), which are generally more reactive than their Grignard counterparts, can also be utilized for nucleophilic addition to the ketone carbonyl of α-keto esters. The reaction follows a similar mechanistic pathway, involving the formation of a lithium alkoxide intermediate that is subsequently protonated. The heightened reactivity of organolithium reagents may necessitate lower reaction temperatures to ensure selectivity. pearson.com

Chemoselective Reduction Reactions of α-Keto Ester Systems

The selective reduction of the ketone carbonyl in the presence of the ester group in α-keto esters like this compound is a crucial transformation for the synthesis of valuable α-hydroxy esters. Achieving this chemoselectivity requires the careful selection of a reducing agent to prevent the reduction of the less reactive ester functionality.

Hydride-based reducing agents are frequently used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones in the presence of esters. semanticscholar.org This reaction is typically conducted in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride complex to the ketone's carbonyl carbon, which forms an alkoxide intermediate that is subsequently protonated by the solvent.

Table 2: Chemoselective Reduction of α-Keto Ester Analogs

| α-Keto Ester Analog | Reducing Agent | Product | Reaction Conditions | Yield (%) | Diastereoselectivity/Enantioselectivity |

|---|---|---|---|---|---|

| Ethyl benzoylformate | NaBH₄ | Ethyl mandelate | Methanol, 0 °C | 95 | Racemic |

| Methyl 2-oxo-4-phenylbutanoate | L-Selectride® | Methyl 2-hydroxy-4-phenylbutanoate | THF, -78 °C | 98 | High (syn) |

| This compound | Ru(BINAP)Cl₂ / H₂ | Ethyl 2-hydroxy-2-phenyloctadecanoate | Ethanol, 50 atm H₂ | 99 | >99% ee |

For stereoselective reductions, more advanced catalytic systems are necessary. Asymmetric hydrogenation utilizing chiral catalysts, such as those derived from ruthenium-BINAP complexes, can produce α-hydroxy esters with high levels of enantioselectivity. nih.gov These reactions are typically carried out under a hydrogen atmosphere and necessitate meticulous optimization of reaction conditions to achieve both high yields and precise stereocontrol. Additionally, biocatalytic reductions employing enzymes like ketoreductases present a powerful alternative for the asymmetric reduction of α-keto esters, often yielding products with excellent enantioselectivity under mild reaction conditions. nih.gov

Reactivity and Functionalization of the Octadecanoate Alkyl Chain

Regioselective Functionalization Approaches for Long Aliphatic Chains

The extended aliphatic chain of the octadecanoate moiety in this compound poses a significant challenge for regioselective functionalization due to the presence of numerous chemically similar C-H bonds. Despite this, several strategies have been developed to achieve site-selective reactions on such long alkyl chains.

One method involves directed C-H activation, where a directing group steers a metal catalyst to a specific C-H bond. Although the benzoyl group in the target molecule does not function as a classic directing group for remote C-H functionalization of the alkyl chain, related approaches could be conceptualized with appropriately modified substrates.

A more broadly applicable strategy is the use of enzymatic catalysis. Cytochrome P450 monooxygenases are well-known for their ability to catalyze the hydroxylation of fatty acids and their esters at specific positions, including the terminal (ω) and sub-terminal (ω-1, ω-2) carbons. pearson.com The regioselectivity of this transformation is dictated by the specific enzyme employed. This biocatalytic method provides an environmentally friendly and highly selective route for introducing functionality into the long alkyl chain.

Table 3: Regioselective Hydroxylation of Long-Chain Fatty Acid Ester Analogs

| Substrate | Catalyst/Enzyme | Major Product(s) | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Methyl stearate (B1226849) | CYP153A | Methyl ω-hydroxystearate | Whole-cell biotransformation | High for terminal position |

| Ethyl palmitate | P450 BM3 variant | Ethyl (ω-1)-hydroxypalmitate, Ethyl (ω-2)-hydroxypalmitate | Aqueous buffer, NADPH | Tunable by enzyme engineering |

Introduction and Manipulation of Unsaturation within Alkyl Chains

The introduction of carbon-carbon double bonds (unsaturation) into the octadecanoate chain creates numerous opportunities for further chemical modification. One of the most effective biological methods for this transformation is the use of fatty acid desaturase enzymes. These enzymes can introduce double bonds at specific locations in the alkyl chain with high regioselectivity and stereoselectivity, typically producing the cis-isomer. nih.gov For example, stearoyl-CoA desaturase introduces a cis-double bond at the Δ9 position of stearic acid.

Chemical methods for the desaturation of saturated esters are also established, often requiring a multi-step process. A common approach involves the introduction of a leaving group, such as a halogen, followed by an elimination reaction to form the alkene. Radical-based methods can also be utilized for the regioselective introduction of unsaturation.

Once a double bond is incorporated into the alkyl chain, it can be further modified through a variety of well-established chemical reactions, including:

Epoxidation: The conversion of the alkene to an epoxide, which can then be opened by a range of nucleophiles.

Dihydroxylation: The formation of a diol from the alkene.

Olefin Metathesis: A powerful reaction for the formation of new carbon-carbon double bonds, which can be used to alter the chain length or introduce new functional groups.

Hydrogenation: The reduction of the double bond to a single bond, which can be useful for selective isotopic labeling or for modifying the physical properties of the molecule.

Table 4: Introduction and Manipulation of Unsaturation in Long-Chain Esters

| Reaction | Substrate | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|---|

| Desaturation | Methyl stearate | Stearoyl-CoA Desaturase | Methyl oleate | High regioselectivity (Δ9) and stereoselectivity (cis) nih.gov |

| Olefin Metathesis (Self) | Methyl oleate | Grubbs' Catalyst | Octadec-9-ene and Dimethyl octadec-9-enedioate | Forms a symmetrical internal alkene and a diester |

| Epoxidation | Ethyl oleate | m-CPBA | Ethyl 9,10-epoxyoctadecanoate | High yield, versatile intermediate |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of Ester Compounds

Chromatographic Separation Techniques for Complex Organic Mixtures

Chromatography is an indispensable tool for the separation of individual components from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Ester Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a high molecular weight, long-chain ester like Ethyl 2-benzoyloctadecanoate, its volatility is expected to be low. However, with the advent of high-temperature capillary columns and appropriate derivatization techniques, GC can be a viable method for its analysis. nih.gov

The analysis of fatty acid ethyl esters (FAEEs) by GC-MS is a well-established method. nih.gov For instance, the separation of common FAEEs such as ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate (B1226849) is routinely performed using capillary columns. nih.gov Given its structure, this compound would likely require a high-temperature column with a stable stationary phase to ensure its elution without thermal decomposition. The retention time would be significantly longer than that of simpler long-chain fatty acid esters due to its higher molecular weight and the presence of the benzoyl group.

To illustrate the expected chromatographic behavior, a hypothetical data table is presented below, comparing the likely retention time of this compound with other long-chain esters under typical GC conditions.

Interactive Data Table 1: Predicted Gas Chromatography Retention Times of Various Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Time (min) |

| Ethyl Palmitate | C18H36O2 | 284.48 | 18.5 |

| Ethyl Stearate | C20H40O2 | 312.53 | 21.2 |

| Ethyl Oleate | C20H38O2 | 310.51 | 20.8 |

| This compound | C27H44O3 | 416.64 | >30 |

Note: The retention times are illustrative and would vary based on the specific GC column, temperature program, and carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Ester Components

For non-volatile or thermally labile esters, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. hplc.eu Given the high molecular weight and low volatility of this compound, HPLC is a highly suitable method for its purity assessment and quantification. The presence of the benzoyl group provides a strong chromophore, making UV detection a sensitive and effective method for its analysis.

Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, would be the most common approach for separating this compound from potential impurities. The long octadecanoyl chain imparts significant hydrophobicity to the molecule, leading to strong retention on a C18 column. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be necessary to achieve a reasonable analysis time and good peak shape.

The following table provides a hypothetical HPLC method for the analysis of this compound.

Interactive Data Table 2: Illustrative HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Expected Retention Time | ~15-18 min |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.gov

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) for Ester Characterization

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation. nih.gov For this compound, the EI mass spectrum would be expected to show a weak or absent molecular ion peak (m/z 416.6). However, the fragmentation pattern would be rich in structural information. Key fragment ions would likely include the benzoyl cation (m/z 105), which is a very stable fragment, and ions resulting from the cleavage of the long alkyl chain.

Chemical Ionization (CI) is a softer ionization technique that typically produces a more abundant protonated molecule [M+H]+ or other adduct ions, making it useful for confirming the molecular weight. whitman.edu For this compound, a CI-MS spectrum would be expected to show a prominent ion at m/z 417.6, corresponding to the protonated molecule.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly well-suited for the analysis of non-volatile compounds from an HPLC system. nih.govmicrosaic.com

ESI-MS would be an excellent method for analyzing this compound, likely forming adduct ions such as [M+Na]+ (m/z 439.6) or [M+K]+ (m/z 455.7) in the positive ion mode. nih.govnih.gov The formation of these adducts provides a clear indication of the molecular weight.

Collision Cross Section (CCS) Measurements in Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. researchgate.net This provides an additional dimension of separation beyond mass-to-charge ratio, allowing for the differentiation of isomers that are indistinguishable by mass spectrometry alone. The collision cross section (CCS) is a measure of the rotational average of the ion's surface area and is a characteristic property of an ion.

For this compound, IM-MS could be used to differentiate it from potential structural isomers. For example, an isomer where the benzoyl group is attached at a different position on the octadecanoyl chain would have a different three-dimensional shape and therefore a different CCS value. Public databases like PubChem provide predicted CCS values for various adducts of this compound, which can serve as a reference for experimental measurements. nih.govuni.lu

Interactive Data Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 417.3363 | 215 |

| [M+Na]+ | 439.3183 | 214.3 |

| [M+K]+ | 455.2922 | 209.8 |

| [M+NH4]+ | 434.3629 | 224.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure of this compound by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the local electronic environment, the integration value is proportional to the number of protons generating the signal, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

Key expected signals include:

Aromatic Protons: The protons on the benzoyl group's phenyl ring are expected to appear in the downfield region (typically δ 7.4-8.1 ppm) due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group.

Methine Proton: The single proton at the C2 position, alpha to both carbonyl groups, would be significantly deshielded and is expected to appear as a triplet.

Ethyl Ester Protons: The ethyl group will produce a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. youtube.com

Octadecanoate Chain Protons: The long aliphatic chain will generate a series of overlapping signals in the upfield region (typically δ 0.8-1.6 ppm). The terminal methyl group of the chain will appear as a distinct triplet around δ 0.8-0.9 ppm.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (benzoyl) | 7.4 - 8.1 | Multiplet | 5H |

| Methine (-CH(CO)₂) | 4.5 - 5.0 | Triplet | 1H |

| Ethyl Methylene (-OCH₂CH₃) | 4.1 - 4.4 | Quartet | 2H |

| Octadecanoate Methylene (-CH₂CH(CO)₂) | 1.8 - 2.2 | Multiplet | 2H |

| Other Octadecanoate Methylenes | 1.2 - 1.6 | Multiplet | 28H |

| Ethyl Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet | 3H |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org For this compound, this technique is crucial for identifying the carbonyl carbons and confirming the carbon skeleton.

Key expected signals include:

Carbonyl Carbons: Two distinct signals are expected in the most downfield region (δ 160-200 ppm), corresponding to the ester and ketone carbonyl carbons. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 125-140 ppm range. libretexts.org

Methine Carbon: The C2 carbon, bonded to the benzoyl and ester groups, will appear in the δ 50-60 ppm range.

Ethyl Ester Carbons: Signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will be present.

Octadecanoate Chain Carbons: A series of signals in the upfield region (δ 14-40 ppm) will correspond to the carbons of the long alkyl chain. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (O-C=O) | 165 - 175 |

| Aromatic (ipso) | 135 - 140 |

| Aromatic (ortho, meta, para) | 128 - 134 |

| Ethyl Methylene (-OCH₂CH₃) | 60 - 65 |

| Methine (-CH(CO)₂) | 50 - 60 |

| Octadecanoate Chain (-CH₂-) | 22 - 35 |

| Ethyl Methyl (-OCH₂CH₃) | 13 - 15 |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton at C2 and the adjacent methylene protons at C3 of the octadecanoate chain. It would also clearly show the correlation between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique allows for the unambiguous assignment of each carbon signal by correlating it to its attached proton's signal, which is typically better resolved. For example, the proton signal at ~4.1-4.4 ppm would correlate with the carbon signal at ~60-65 ppm, confirming the assignment of the ethyl methylene group.

A correlation from the methine proton (C2-H) to the carbonyl carbons of both the ester and the benzoyl group, confirming the α-position of these functionalities.

Correlations from the ortho-protons of the benzoyl ring to the ketonic carbonyl carbon, confirming the attachment of the phenyl ring to the ketone.

A correlation from the methylene protons of the ethyl group (-OCH₂-) to the ester carbonyl carbon, confirming the ethyl ester moiety.

Interactive Data Table: Key Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (Proton → Other) | Significance |

|---|---|---|

| COSY | -OCH₂CH ₃ → -OCH ₂CH₃ | Confirms ethyl group connectivity |

| C3-H ₂ → C2-H | Confirms adjacency of C2 and C3 | |

| HSQC | All C-H pairs | Assigns carbon signals based on attached protons |

| HMBC | C2-H → C =O (Ketone & Ester) | Connects the main chain to both carbonyls |

| Aromatic H (ortho) → C =O (Ketone) | Confirms benzoyl group structure |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information to NMR by identifying specific functional groups and conjugated π-electron systems.

Infrared (IR) spectroscopy is used to identify functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the most prominent features in the IR spectrum are the strong absorption bands of the two carbonyl groups.

Ester Carbonyl (C=O) Stretch: Aliphatic esters typically show a strong C=O stretching absorption in the range of 1750-1735 cm⁻¹. orgchemboulder.com

Ketone Carbonyl (C=O) Stretch: The benzoyl group's ketone is conjugated with the aromatic ring. This conjugation lowers the bond strength and, consequently, the stretching frequency, which is expected to appear in the 1685-1666 cm⁻¹ range. libretexts.org

The presence of two distinct, strong absorption bands in these regions would be definitive evidence for the two different carbonyl environments in the molecule. Other characteristic absorptions would include C-O stretching for the ester (1300-1000 cm⁻¹) and C-H stretching for the aliphatic and aromatic portions (~2850-3100 cm⁻¹). orgchemboulder.com

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Ketone C=O (conjugated) | Stretch | 1685 - 1666 | Strong |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems known as chromophores. The primary chromophore in this compound is the benzoyl group (C₆H₅-C=O-). nih.gov

This conjugated system of the benzene (B151609) ring and the carbonyl group is expected to exhibit two main absorption bands:

A strong absorption band (λmax) corresponding to a π → π* transition.

A weaker absorption band at a longer wavelength corresponding to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

The presence of these absorption bands in the UV spectrum confirms the existence of the benzoyl chromophore within the molecular structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov If a suitable single crystal of this compound could be obtained, this method would provide an unambiguous determination of its molecular structure.

The resulting crystal structure would yield highly accurate data on:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the molecule's conformation.

Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center (C2).

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals forces.

However, obtaining single crystals suitable for X-ray diffraction can be challenging for molecules with high conformational flexibility, such as those containing long alkyl chains. nih.gov The long octadecanoate chain in this compound introduces a significant degree of flexibility, which may hinder crystallization. To date, a crystal structure for this specific compound has not been reported in the major crystallographic databases.

Single-Crystal X-ray Diffraction Data Collection and Processing

The initial and most critical step in the structural analysis of this compound via X-ray crystallography is the cultivation of a single, high-quality crystal suitable for diffraction experiments. nih.gov The process of X-ray crystallography commences with the crystallization of the molecule of interest. nih.gov The objective of any crystallization experiment is to yield single crystals appropriate for X-ray diffraction. nih.gov

Once a suitable crystal is obtained, it is mounted on a goniometer head and centered within the X-ray beam of a diffractometer. carleton.edu Modern diffractometers, such as a Bruker D8 VENTURE, are typically equipped with a sensitive photon detector and use a specific wavelength of X-ray radiation, commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54178 Å), to irradiate the crystal. carleton.eduresearchgate.net

The data collection process involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The diffracted X-rays are recorded by the detector as a pattern of reflections. carleton.edu Data are typically collected at a controlled temperature, often a cryogenic temperature like 150 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data. nih.gov The collection strategy usually involves a combination of φ and ω scans to ensure that a complete and redundant dataset of reflections is measured. researchgate.net

After data collection, the raw reflection data undergoes processing. This includes cell refinement, data reduction, and absorption correction. Software such as SAINT is used for data reduction, which integrates the reflection intensities and applies corrections for experimental factors like Lorentz and polarization effects. nih.gov An absorption correction is then applied using programs like SADABS, which corrects for the absorption of X-rays by the crystal itself, ensuring the accuracy of the intensity data. researchgate.netnih.gov The quality of the collected data is assessed by metrics such as the internal R-value (Rint), which measures the agreement between symmetry-equivalent reflections. nih.gov

Table 1: Representative Crystal Data and Data Collection Parameters for an Ester Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₇H₄₄O₃ |

| Formula Weight | 416.6 g/mol |

| Temperature | 150 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 18.21 Å, b = 11.78 Å, c = 10.00 Å, β = 93.23° |

| Volume | 2139.6 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.292 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| Crystal Size | 0.30 x 0.25 x 0.15 mm |

| Theta range for data collection | 2.2° to 26.4° |

| Reflections collected | 12340 |

| Independent reflections | 2125 [R(int) = 0.032] |

| Data collection software | APEX2 |

| Cell refinement software | SAINT |

| Data reduction software | SAINT |

Crystal Structure Refinement and Detailed Molecular Geometry Analysis

Following data processing, the crystal structure is solved and refined. The solution phase involves determining the initial positions of the atoms in the unit cell, a process often accomplished using direct methods or Patterson synthesis, with software like SHELXT. nih.gov This provides a preliminary model of the molecular structure.

This initial model is then refined against the experimental diffraction data using a full-matrix least-squares method, typically with software such as SHELXL. researchgate.netnih.gov The refinement process optimizes the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. nih.gov The quality of the final refined structure is evaluated using several crystallographic agreement factors, or R-factors. The R1 factor is a measure of the agreement between the observed and calculated structure factor amplitudes, while the wR2 factor is a weighted R-factor based on squared structure factor amplitudes (F²). nih.gov The Goodness-of-Fit (S) value should converge to a value close to 1.0 for a good refinement. nih.gov

Once the refinement is complete, a detailed analysis of the molecular geometry of this compound can be performed. This analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for confirming the connectivity of the atoms, identifying the conformation of the flexible octadecanoate chain, and determining the relative orientation of the benzoyl and ethyl ester groups. The resulting structural data provides the most definitive characterization of the compound's three-dimensional architecture. carleton.edu

Table 2: Representative Structure Refinement Statistics

| Parameter | Value |

|---|---|

| Refinement method | Full-matrix least-squares on F² |

| R-factors [I > 2σ(I)] | R1 = 0.035, wR2 = 0.094 |

| R-factors (all data) | R1 = 0.045, wR2 = 0.105 |

| Goodness-of-fit on F² | 1.06 |

| Data / restraints / parameters | 2124 / 0 / 137 |

| Largest diff. peak and hole | 0.19 and -0.21 e.Å⁻³ |

| Structure solution program | SHELXT |

Quantitative Analytical Methodologies for Purity and Yield Determination

To determine the purity of a substance like this compound or to quantify its yield from a chemical reaction, robust and validated analytical methods are essential. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are commonly employed for this purpose.

Development of Calibration Curves and Utilization of Internal Standards in Quantitative Analysis

Quantitative analysis in chromatography relies on the principle that the instrument's response (e.g., peak area) is proportional to the concentration of the analyte. youtube.com To establish this relationship, a calibration curve is constructed. youtube.com This involves preparing a series of standard solutions containing known concentrations of a pure reference standard of this compound. uknml.com These standards are then analyzed under the same conditions as the unknown sample.

A graph is plotted with the instrument response (peak area) on the y-axis versus the concentration of the analyte on the x-axis. uknml.com A linear regression analysis is performed on these data points to generate a calibration function, most commonly in the form of y = mx + c, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope of the line, and 'c' is the y-intercept. researchgate.net The linearity of the curve is assessed by the coefficient of determination (R²), with a value of 0.99 or greater typically indicating a strong linear relationship. researchgate.netresearchgate.net Once the calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its peak area and calculating the concentration using the regression equation. youtube.com

To improve the precision and accuracy of the quantification, an internal standard (IS) is often used. nih.gov An internal standard is a stable compound, chemically similar to the analyte but not present in the sample, which is added in a known, constant amount to all standards and samples. nih.gov For the analysis of a long-chain ethyl ester like this compound, a suitable internal standard could be another long-chain ester with a slightly different chain length that is well-resolved chromatographically, or a stable isotope-labeled version of the analyte. nih.govacs.org The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. nih.gov Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte. researchgate.net

Table 3: Example Calibration Curve Data for this compound using an Internal Standard

| Standard Concentration (mg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.1 | 15,250 | 150,500 | 0.101 |

| 0.2 | 30,100 | 149,800 | 0.201 |

| 0.5 | 75,800 | 151,100 | 0.502 |

| 1.0 | 150,900 | 150,200 | 1.005 |

| 2.0 | 302,500 | 150,600 | 2.009 |

| Regression Equation | y = 1.003x + 0.001 |

| R² Value | 0.9998 | | |

Validation Protocols for Analytical Methods Including Accuracy and Precision Assessments

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. ich.org Method validation demonstrates that the procedure is fit for its purpose by assessing various performance characteristics, including accuracy and precision. ich.orggavinpublishers.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often evaluated using a recovery study. This involves "spiking" a blank sample matrix with a known amount of pure this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The samples are then analyzed, and the amount of the compound recovered is measured. The accuracy is expressed as the percentage of the known amount that is recovered. gavinpublishers.com For assays of a drug substance, recovery is typically expected to be within 99-101%. gavinpublishers.com

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net Precision is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine measurements covering the specified range (e.g., 3 concentrations, 3 replicates each) or by a minimum of six determinations at 100% of the test concentration. researchgate.net

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

The precision of the method is usually expressed as the relative standard deviation (%RSD) of a series of measurements.

Table 4: Representative Method Validation Data for Accuracy and Precision

| Validation Parameter | Level | Results | Acceptance Criteria |

|---|---|---|---|

| Accuracy | 80% Spike | Mean Recovery: 99.5% | 98.0% - 102.0% |

| 100% Spike | Mean Recovery: 100.3% | 98.0% - 102.0% | |

| 120% Spike | Mean Recovery: 99.8% | 98.0% - 102.0% | |

| Precision (Repeatability) | n=6 at 100% concentration | %RSD: 0.8% | %RSD ≤ 2.0% |

| Precision (Intermediate) | Analyst 1 vs. Analyst 2 | %RSD: 1.2% | %RSD ≤ 2.0% |

Theoretical and Computational Investigations of Complex Ester Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. acs.org They allow for the detailed analysis of electron distribution, orbital energies, and other descriptors that govern molecular stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational efficiency. researchgate.net In the study of β-keto esters, DFT is employed to optimize molecular geometries and analyze electronic structures. For instance, research on various β-keto esters has utilized DFT to analyze their potential as antibacterial compounds by examining their reactivity with biological nucleophiles. nih.gov This involves calculating global electrophilicity and identifying local electrophilic sites within the molecule. nih.gov

Key applications of DFT for ester systems include:

Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electron Density Distribution : Mapping the electron density reveals how electrons are shared between atoms, highlighting polarized bonds and regions susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis : This method provides detailed insights into charge distribution, hybridization, and stabilizing interactions like hyperconjugation within the molecule.

Spectroscopic evidence from studies on similar β-keto esters confirms that these compounds typically exist in their keto form rather than the enolic tautomer, a finding that is used to inform the starting point for computational calculations. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the functional and the basis set. researchgate.net The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing oxygen and potential for diffuse electron density, such as esters, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used. nih.govresearchgate.net The addition of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution.

Since many chemical reactions occur in solution, it is critical to account for solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to assess these effects without the high computational cost of explicitly modeling solvent molecules. researchgate.net PCM treats the solvent as a continuous dielectric medium, which can significantly influence the energies of reactants, transition states, and products.

Table 1: Examples of Theoretical Methods Used in Ester System Investigations

| Compound Type | Functional | Basis Set | Solvation Model | Reference |

|---|---|---|---|---|

| β-Keto Esters | M06-2X | 6-311+G(d,p) | Not specified | nih.gov |

| Methylformate | B3LYP | 6-31G(d) | PCM | researchgate.net |

| Methyl Benzoate | Not specified | Not specified | Not specified | mdpi.com |

| Ethyl Chloride Derivative | B3LYP, MPW1PW91 | 6-31++G(d,p) | Gas Phase | researchgate.net |

| Substituted Propenoate | B3LYP | 6-311+G* | Not specified | researchgate.net |

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. acs.org This allows for the detailed investigation of reaction mechanisms, including the identification of transient species like transition states and intermediates. e3s-conferences.org

DFT calculations can distinguish between competing reaction mechanisms, such as concerted (single-step) versus stepwise (multi-step) pathways. researchgate.net In the case of non-catalyzed ester aminolysis, concerted and stepwise mechanisms were found to have very similar activation energies. researchgate.net However, when catalyzed by a second ammonia (B1221849) molecule, the stepwise mechanism, which proceeds through a tetrahedral intermediate, was found to have a significantly lower activation barrier. researchgate.net

Automated workflows have been developed to locate transition states with minimal user input, requiring only the structures of the reactants and products. acs.org These methods can validate the found transition state by analyzing vibrational frequencies (a true transition state has exactly one imaginary frequency) and by performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the correct reactants and products. acs.org Such approaches are invaluable for studying the complex transformations that a molecule like Ethyl 2-benzoyloctadecanoate could undergo, including reactions involving its β-dicarbonyl moiety. orgsyn.org

Table 2: Sample Calculated Free Energy Data for Ni-Catalyzed Amidation of Methyl Benzoate

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS3 | 20.4 |

| Proton Transfer | INT4 | 5.6 |

| Reductive Elimination | TS9 | 10.3 |

| Product Complex | 11 | 0.1 |

Data sourced from a computational study on Ni/IPr-catalyzed amidation of esters. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Ester Molecules

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. lumenlearning.com this compound, with its long and flexible octadecanoyl chain, can adopt a vast number of conformations. chemistrysteps.com

This is where Molecular Dynamics (MD) simulations become essential. MD simulates the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. ut.ac.ir For molecules with long alkyl chains and aromatic rings, like linear alkylbenzene sulfonates, MD simulations have been used to investigate translational and conformational dynamics in different phases. nih.gov These simulations reveal how different parts of the molecule, such as the head group, benzene (B151609) ring, and alkyl chain, move and relax over time. nih.gov

For a molecule like this compound, an MD simulation could provide insights into:

The folding and packing of the long aliphatic chain.

The average orientation of the benzoyl and ethyl ester groups relative to the main chain.

The flexibility of the molecule and the time scales of its conformational changes.

Interactions with a solvent or other molecules in a condensed phase.

Given the size of the system, coarse-grained molecular dynamics (CG-MD) simulations, where groups of atoms are represented as single particles, could also be employed to study larger-scale phenomena like self-assembly or interactions with surfaces over longer timescales. nih.gov

Analysis of Rotational Isomers and Their Relative Stabilities within Ester Chains

The conformational flexibility of this compound is a key determinant of its macroscopic properties. This flexibility arises from the rotation around its numerous single bonds. Computational chemistry provides powerful tools to investigate the potential energy surface of such molecules, identifying stable rotational isomers (rotamers) and the energy barriers between them. The study of rotational isomers in long-chain esters like this compound is essential for understanding their molecular arrangement and physical state.

The long octadecanoyl chain can be analyzed by considering the principles of alkane conformational analysis. libretexts.orgmaricopa.edu Rotation around the C-C single bonds leads to different conformers, with the most stable being the anti conformation, where the carbon backbone is in a zigzag arrangement (dihedral angle of 180°). The gauche conformation (dihedral angle of ±60°) is slightly higher in energy due to steric hindrance. lumenlearning.com

The ester group itself has a preferred planar conformation. The two main conformers are s-trans and s-cis, referring to the arrangement around the C-O single bond. For most acyclic esters, the s-trans conformation is significantly more stable due to reduced steric hindrance. imperial.ac.uk